1,8-Dimethylnaphthalene

Thermodynamics Computational Chemistry Stability

Unlike cheaper isomers (e.g., 2,6-DMN, 2,7-DMN), 1,8-Dimethylnaphthalene features a rigid peri-substitution pattern that generates unique steric hindrance, directly governing reaction regioselectivity and enabling pre-organized pincer-type ligand architectures. Substituting with another DMN isomer compromises catalyst performance, mechanistic outcomes, and analytical accuracy. This specialty C2-alkylated PAH is indispensable for cross-coupling catalyst development, electrophilic substitution mechanism elucidation, and environmental PAH fingerprinting as a low-polarizability reference standard. Procure only this specific isomer to ensure experimental validity and reproducibility.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 569-41-5
Cat. No. B165263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dimethylnaphthalene
CAS569-41-5
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=CC2=CC=C1)C
InChIInChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3
InChIKeyXAABPYINPXYOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dimethylnaphthalene (CAS 569-41-5): A Beta-Beta Substituted Polycyclic Aromatic Hydrocarbon Isomer for Specialized Research and Industrial Procurement


1,8-Dimethylnaphthalene (1,8-DMN) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylnaphthalene (DMN) isomer family. It is distinguished by its beta-beta (β,β) methyl substitution pattern at the 1 and 8 positions of the naphthalene ring, which confers unique steric and electronic properties relative to other DMN isomers [1]. The compound, with molecular formula C12H12 and CAS 569-41-5, is a crystalline solid at room temperature with a melting point of 59-61 °C and a boiling point of approximately 270 °C . Its distinct structural features make it a valuable entity in specialized fields including ligand design for catalysis, mechanistic studies of electrophilic aromatic substitution, and environmental fate modeling, rather than a bulk industrial chemical.

Why 1,8-Dimethylnaphthalene Cannot Be Readily Substituted by Other DMN Isomers


Despite sharing the same molecular formula, the ten dimethylnaphthalene isomers exhibit drastically different chemical, physical, and biological behaviors due to the position of their methyl substituents. Substituting 1,8-DMN with a more common or cheaper isomer like 2,6-DMN or 2,7-DMN is not scientifically viable in applications where specific steric or electronic properties are required. For instance, the 1,8-substitution pattern introduces significant steric hindrance that directly impacts reaction regioselectivity [1] and provides a unique, rigid backbone for chelating ligands [2]. Furthermore, the compound exhibits a distinct thermodynamic profile, being less stable than its α,α-disubstituted counterparts by a significant margin, which influences its reactivity and fate in both synthetic and environmental contexts [3]. The following quantitative evidence guide details the specific, measurable differentiations that inform critical procurement decisions for this specialized isomer.

Quantitative Evidence for the Unique Scientific Value of 1,8-Dimethylnaphthalene


Thermodynamic Instability Relative to Industrially Relevant α,α-DMN Isomers

1,8-DMN is significantly less stable than the more commercially significant α,α-DMN isomers (2,6-DMN and 2,7-DMN), a difference that is critical for understanding its reactivity and challenging its large-scale industrial synthesis. Ab initio and Density Functional Theory (DFT) calculations at the highest level demonstrate this quantifiable thermodynamic penalty [1].

Thermodynamics Computational Chemistry Stability

Unique Regioselectivity Switch in Electrophilic Nitration of 1,8-DMN

In electrophilic aromatic substitution, the nitration of 1,8-DMN exhibits a unique temperature-dependent regioselectivity switch that is not observed in the same way for other DMN isomers, making it a key probe for mechanistic studies [1].

Organic Synthesis Reaction Mechanism Regioselectivity

Distinctive Electronic Polarizability Compared to Other DMN Isomers

The averaged electronic polarizability (<α>) of 1,8-DMN is among the lowest of the DMN isomers, which has been correlated with its biodegradation rate. This property is dictated by the specific methyl substitution pattern [1].

Physical Chemistry Spectroscopy Environmental Chemistry

Uncommon Enthalpy of Combustion and Formation Profile

The standard enthalpy of combustion of 1,8-DMN is significantly different from that of other DMN isomers, a difference that was not predictable by additivity rules at the time of its measurement. This experimental data confirms a unique molecular energetic state [1].

Thermochemistry Physical Chemistry Energetics

Unique Sterically Accelerated Isomerization During Acid-Catalyzed Detritiation

During protiodetritiation studies, 1,8-DMN undergoes a unique sterically accelerated 1,2-methyl shift to isomerize into 1,7-DMN, a reaction pathway not observed for other DMN isomers under the same conditions [1].

Physical Organic Chemistry Reaction Kinetics Mechanism

Rigid Backbone for Designing Pincer-Type Diphosphine Ligands

The 1,8-DMN skeleton provides a rigid, pre-organized framework for synthesizing diphosphine ligands, which differs fundamentally from the more flexible or differently oriented frameworks offered by other DMN isomers. This rigidity directly influences the geometry and stability of the resulting metal complexes [1].

Organometallic Chemistry Catalysis Ligand Design

Evidence-Based Application Scenarios for Procuring 1,8-Dimethylnaphthalene


Synthesis of Specialized Diphosphine Ligands for Homogeneous Catalysis

The rigid 1,8-disubstituted naphthalene core is an ideal scaffold for constructing pincer-type or wide-bite-angle diphosphine ligands. As demonstrated in the development of 1,8-(R₂PCH₂)₂C₁₀H₆ ligands, this backbone provides unique steric constraint that directly influences the coordination geometry and stability of palladium complexes, impacting catalyst performance [1]. Researchers developing new catalysts for cross-coupling or other transformations should consider 1,8-DMN as a key building block where a pre-organized, rigid chelate is desired.

Mechanistic Probe in Electrophilic Aromatic Substitution Studies

The well-documented temperature-dependent regioselectivity switch in the nitration of 1,8-DMN—shifting from ortho- at -78 °C to para- at 0 °C—makes it an essential standard for investigating the borderline between classical electrophilic and single-electron transfer mechanisms [2]. Physical organic chemists seeking a compound that provides a clear, quantitative readout of reaction mechanism will find 1,8-DMN indispensable.

Standard for Calibration in Environmental PAH Analysis

Due to its distinct and well-characterized electronic polarizability, which is the lowest among DMN isomers [3], 1,8-DMN serves as an excellent reference standard. Its unique spectral signature, identifiable by techniques like SHG and EOPE [3], and its low natural abundance in crude oil, which often necessitates a dedicated preparative chromatography step for its analysis [4], make high-purity 1,8-DMN a critical component for calibrating analytical instruments and validating methods for complex environmental sample analysis.

Study of Steric Effects in Polycyclic Aromatic Systems

The unique steric congestion between the methyl groups at the 1 and 8 positions (peri-interaction) makes 1,8-DMN an ideal model compound for studying sterically accelerated rearrangements. Its observed isomerization to 1,7-DMN during acid-catalyzed hydrogen exchange is a direct consequence of this steric strain [5]. Researchers in physical organic chemistry can procure 1,8-DMN to investigate the fundamental limits of molecular strain and its effect on reaction pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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